2-Bromo-4-methylpyridine-3-boronic acid
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Overview
Description
2-Bromo-4-methylpyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and a boronic acid group at the third position of the pyridine ring. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylpyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method utilizes palladium catalysts to couple halopyridines with boron-containing reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding bromopyridine.
Scientific Research Applications
2-Bromo-4-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylpyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile.
Comparison with Similar Compounds
4-Methylpyridine-3-boronic acid: Lacks the bromine atom at the second position.
6-Bromo-4-methylpyridine-3-boronic acid: Has the bromine atom at the sixth position instead of the second.
4-Bromophenylboronic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: 2-Bromo-4-methylpyridine-3-boronic acid is unique due to the specific positioning of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2-bromo-4-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPMHQORWIMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Br)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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